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Compound Name: EAI045

Cat. No.: B607252 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of EAI045, a fourth-generation, allosteric

inhibitor of the Epidermal Growth Factor Receptor (EGFR). It is specifically designed to

overcome acquired resistance to earlier-generation tyrosine kinase inhibitors (TKIs), particularly

those driven by the T790M "gatekeeper" mutation and the C797S mutation, which confers

resistance to third-generation covalent inhibitors.

Core Mechanism of Action: An Allosteric Approach
Unlike traditional ATP-competitive TKIs, EAI045 is an allosteric inhibitor that binds to a novel

pocket on the EGFR kinase domain, remote from the ATP-binding site.[1][2] This binding site is

created by the outward displacement of the regulatory C-helix in an inactive conformation of

the kinase.[3] This non-ATP-competitive mechanism is fundamental to its ability to inhibit EGFR

mutants that have developed resistance by increasing their affinity for ATP (e.g., T790M).[3]

A critical aspect of EAI045's activity is its synergistic relationship with cetuximab, a monoclonal

antibody that blocks EGFR dimerization.[1][3] As a single agent, EAI045's efficacy is limited

because, in an active EGFR dimer, the allosteric binding pocket is not equally accessible on

both kinase subunits.[1][3] By preventing dimerization, cetuximab renders both subunits of the

receptor uniformly susceptible to inhibition by EAI045, leading to a profound anti-tumor effect.

[1][3]
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Quantitative Selectivity and Potency
EAI045 demonstrates exquisite selectivity for mutant forms of EGFR over the wild-type (WT)

receptor, minimizing potential toxicity. This selectivity is evident in both biochemical and cell-

based assays.

Biochemical Inhibition Data
The inhibitory activity of EAI045 has been quantified against various recombinant EGFR kinase

domains. The data clearly shows a strong preference for the double mutant L858R/T790M.

EGFR Variant ATP Concentration IC50 (µM)

Wild Type 10 µM 1.9

L858R 10 µM 0.019

T790M 10 µM 0.19

L858R/T790M 10 µM 0.002

L858R/T790M 1 mM 0.003

Table 1: Biochemical IC50 values of EAI045 against different EGFR variants. Data compiled

from multiple sources.[3][4]

Notably, EAI045 maintains its low-nanomolar potency against the L858R/T790M mutant even

at a high, physiologically relevant ATP concentration of 1 mM, highlighting its non-ATP-

competitive nature.[3] It exhibits approximately 1,000-fold greater selectivity for the

L858R/T790M mutant over wild-type EGFR.[3][4]

Cell-Based Activity
In cellular contexts, EAI045 effectively inhibits the phosphorylation of mutant EGFR.
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Cell Line EGFR Status Assay EC50

H1975 L858R/T790M
EGFR Y1173

Phosphorylation
2 nM

HaCaT Wild Type
EGFR Y1173

Phosphorylation
No inhibition

Table 2: Cell-based EC50 values of EAI045. Data shows potent inhibition of phosphorylation in

mutant cells with no effect on wild-type cells.[1][3][4]

Crucially, because EAI045 does not interact with the C797 residue, its efficacy is unaffected by

the C797S mutation.[2] In combination with cetuximab, EAI045 effectively suppresses the

growth of tumors driven by the L858R/T790M/C797S triple mutant, which is resistant to all

third-generation EGFR TKIs.[1][3]

Experimental Protocols
The following sections detail the methodologies used to characterize the selectivity and

potency of EAI045.

Biochemical Kinase Assay (IC50 Determination)
This assay quantifies the direct inhibitory effect of EAI045 on the enzymatic activity of the

EGFR kinase domain.

Enzyme and Substrate Preparation: Recombinant human EGFR kinase domains (Wild-Type,

L858R, T790M, L858R/T790M) are purified. A generic tyrosine kinase substrate, such as

Poly(Glu:Tyr 4:1), is used.[5]

Reaction Setup: The kinase reaction is performed in a 96- or 384-well plate format. Each well

contains the specific EGFR enzyme, the substrate, kinase assay buffer, and a specific

concentration of ATP (e.g., 10 µM or 1 mM).[3][4]

Inhibitor Addition: EAI045 is serially diluted and added to the wells to achieve a range of final

concentrations.
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Reaction Initiation and Incubation: The reaction is initiated by the addition of ATP. The plate

is incubated at a controlled temperature (e.g., 30°C) for a set period.

Detection: Kinase activity is measured by quantifying the amount of ATP consumed, which is

inversely proportional to the amount of light generated in a luminescent readout. Reagents

like Kinase-Glo® or ADP-Glo™ are commonly used for this purpose.[5][6]

Data Analysis: The luminescence data is converted to percent inhibition relative to a DMSO

control. The IC50 value is calculated by fitting the dose-response curve using non-linear

regression.

Cell-Based EGFR Phosphorylation Assay (EC50
Determination)
This assay measures the ability of EAI045 to inhibit EGFR autophosphorylation within a cellular

environment.

Cell Culture: Human cancer cell lines with specific EGFR mutations (e.g., H1975 with

L858R/T790M) and wild-type EGFR (e.g., HaCaT keratinocytes) are seeded in 96-well tissue

culture plates and grown overnight.[1][7]

Compound Treatment: Cells are treated with serial dilutions of EAI045 for a specified

duration (e.g., 2-4 hours).

Cell Stimulation (Optional): In some experiments, cells are stimulated with EGF to induce

robust receptor phosphorylation.

Fixing and Permeabilization: The culture medium is removed, and cells are fixed with a

solution like 4% paraformaldehyde, followed by permeabilization with a reagent like

methanol or Triton X-100 to allow antibody access to intracellular proteins.[7][8]

Immunostaining: The wells are blocked, then incubated with a primary antibody specific for a

phosphorylated EGFR residue (e.g., Phospho-EGFR Tyr1068 or Tyr1173).[1][9]

Subsequently, a horseradish peroxidase (HRP)-conjugated secondary antibody is added.[7]

Detection: A colorimetric (e.g., TMB) or fluorometric substrate is added. The signal, which is

proportional to the amount of phosphorylated EGFR, is read using a microplate reader.[7]
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Data Analysis: The dose-response curve is plotted, and the EC50 value is determined. Total

EGFR levels are often measured in parallel wells for normalization.

In Vivo Xenograft Mouse Model
This protocol assesses the anti-tumor efficacy of EAI045 in a living organism, often in

combination with cetuximab.

Model System: Genetically engineered mouse models or xenograft models are used. For

xenografts, human cancer cells harboring relevant EGFR mutations (e.g., L858R/T790M or

L858R/T790M/C797S) are implanted subcutaneously into immunocompromised mice.[1][3]

Tumor Growth: Tumors are allowed to grow to a palpable, measurable size (e.g., ~50-100

mm³).[10]

Treatment Groups: Mice are randomized into several treatment groups:

Vehicle control

EAI045 alone (e.g., 60 mg/kg, oral administration)[1]

Cetuximab alone (e.g., 25 mg/kg, intraperitoneal injection)[10]

EAI045 and Cetuximab in combination

Dosing and Monitoring: The agents are administered on a defined schedule (e.g., daily for

EAI045, twice weekly for cetuximab). Tumor volume and mouse body weight are measured

regularly (e.g., 2-3 times per week).

Endpoint Analysis: The experiment concludes after a set period (e.g., 4 weeks) or when

tumors in the control group reach a predetermined size. Tumor volumes are compared

across the different treatment groups to determine efficacy.[3] Results consistently show that

while EAI045 alone has minimal effect, the combination with cetuximab leads to significant

tumor regression.[1][3]

Visualized Pathways and Workflows
EAI045 Mechanism of Action on Resistant EGFR
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Caption: Mechanism of synergistic inhibition by EAI045 and Cetuximab on resistant EGFR

mutants.

Experimental Workflow for Cellular Phosphorylation
Assay
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1. Cell Seeding
Seed H1975 (mutant) and HaCaT (WT)

cells in 96-well plates.

2. Compound Treatment
Incubate cells with serial

dilutions of EAI045.

3. Fix & Permeabilize
Fix cells with PFA, then

permeabilize with Methanol.

4. Primary Antibody
Incubate with anti-pEGFR (Y1173)

or anti-Total EGFR antibody.

5. Secondary Antibody
Incubate with HRP-conjugated

secondary antibody.

6. Detection
Add TMB substrate and measure

absorbance at 450 nm.

7. Data Analysis
Normalize pEGFR to Total EGFR.

Calculate EC50 value.

Click to download full resolution via product page

Caption: Step-by-step workflow for determining the EC50 of EAI045 in cell-based assays.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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